molecular formula C39H26F3P B14911201 Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane

Diphenyl(2'-(4-(trifluoromethyl)phenyl)-[1,1'-binaphthalen]-2-yl)phosphane

Katalognummer: B14911201
Molekulargewicht: 582.6 g/mol
InChI-Schlüssel: NIQICUJDJFRVOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane is a phosphine compound characterized by the presence of a trifluoromethyl group and a binaphthyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane typically involves the reaction of diphenylphosphine with a suitable binaphthyl derivative containing a trifluoromethyl group. One common method is the Stille coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-phosphorus bonds . The reaction conditions often include the use of solvents such as toluene or THF, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, substituted aromatic compounds, and biaryl compounds resulting from coupling reactions.

Wissenschaftliche Forschungsanwendungen

Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane has several scientific research applications:

Wirkmechanismus

The mechanism by which Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane exerts its effects involves its role as a ligand in coordination chemistry. The phosphine group coordinates with transition metals, forming complexes that can facilitate various catalytic processes. The trifluoromethyl group and binaphthyl structure contribute to the compound’s electronic and steric properties, influencing its reactivity and selectivity in chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenylphosphine: Lacks the trifluoromethyl and binaphthyl groups, resulting in different reactivity and applications.

    Triphenylphosphine: Contains three phenyl groups and is widely used as a ligand in coordination chemistry.

    Binaphthyl-based Phosphines: Similar binaphthyl structure but may have different substituents affecting their properties.

Uniqueness

Diphenyl(2’-(4-(trifluoromethyl)phenyl)-[1,1’-binaphthalen]-2-yl)phosphane is unique due to the presence of both a trifluoromethyl group and a binaphthyl structure, which impart distinct electronic and steric properties. These features make it a valuable ligand in catalysis and a useful building block in materials science.

Eigenschaften

Molekularformel

C39H26F3P

Molekulargewicht

582.6 g/mol

IUPAC-Name

diphenyl-[1-[2-[4-(trifluoromethyl)phenyl]naphthalen-1-yl]naphthalen-2-yl]phosphane

InChI

InChI=1S/C39H26F3P/c40-39(41,42)30-23-19-29(20-24-30)35-25-21-27-11-7-9-17-33(27)37(35)38-34-18-10-8-12-28(34)22-26-36(38)43(31-13-3-1-4-14-31)32-15-5-2-6-16-32/h1-26H

InChI-Schlüssel

NIQICUJDJFRVOZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=CC=C(C=C7)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.